![molecular formula C23H24N2O B1230678 [2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone is a member of quinolines.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Compounds related to 3,4-dimethyl phenyl bicyclo methanones, synthesized through cycloaddition reactions, have shown potential in antimicrobial and antioxidant activities. These activities were tested against various bacterial and fungal strains, indicating their possible application in combating microbial infections and oxidative stress (Thirunarayanan, 2015).
Synthesis and Structural Analysis
- Studies involving the synthesis of related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride and its derivatives have been conducted, emphasizing the importance of these compounds in chemical synthesis and structural analysis. This includes investigations into their molecular structure using NMR and other spectroscopic techniques (Rui, 2010).
Neuroprotective Activities
- Aryloxyethylamine derivatives, which include certain piperidinyl methanone compounds, have been evaluated for their neuroprotective activities. These studies have shown that some of these derivatives possess significant neuroprotective effects against cell death in PC12 cells, highlighting their potential use in treating neurodegenerative diseases (Zhong et al., 2020).
Crystal Structure and Stability Analysis
- Research into the crystal structure of derivatives like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone adducts have provided insights into molecular interactions and stability. This includes studies on intermolecular hydrogen bonding and molecular orientations (Revathi et al., 2015).
Pharmaceutical Synthesis
- The compound and its derivatives have been utilized in the synthesis of pharmaceutical agents. This includes work on novel compounds with potential therapeutic applications, highlighting the relevance of these chemicals in drug discovery and development (Abbasi et al., 2019).
Propiedades
Nombre del producto |
[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone |
|---|---|
Fórmula molecular |
C23H24N2O |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[2-(3,4-dimethylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O/c1-16-10-11-18(14-17(16)2)22-15-20(19-8-4-5-9-21(19)24-22)23(26)25-12-6-3-7-13-25/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Clave InChI |
CGPOPEFAVJUOPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)
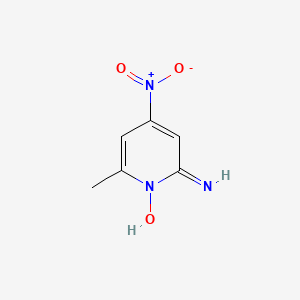
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)
![2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1230601.png)
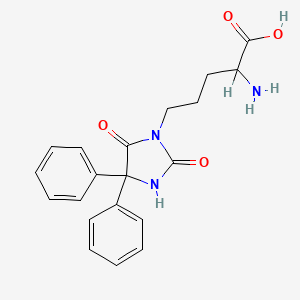

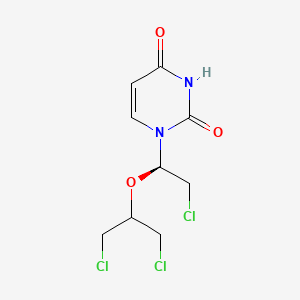
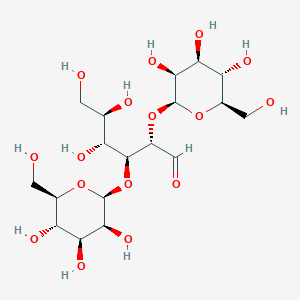
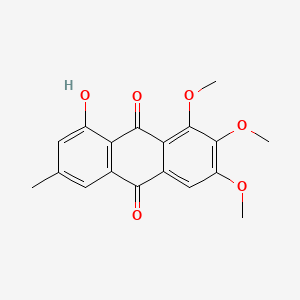
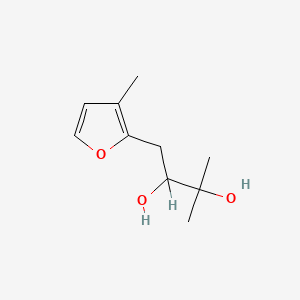
![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)

